molecular formula C15H10ClN B1622445 2-Chloro-3-phenylquinoline CAS No. 2859-30-5

2-Chloro-3-phenylquinoline

Cat. No. B1622445
CAS RN: 2859-30-5
M. Wt: 239.7 g/mol
InChI Key: LFARBJHRSSLIGX-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylquinoline is a heterocyclic organic compound . It has an empirical formula of C15H10ClN and a molecular weight of 239.70 .


Synthesis Analysis

The synthesis of 2-Chloro-3-phenylquinoline involves the use of aniline, methanol, glycerol, and concentrated sulfuric acid . There are numerous methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . These methods have been summarized and the advances in this area over the past 15 years have been highlighted .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-phenylquinoline is represented by the SMILES string ClC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

2-Chloro-3-phenylquinoline is a solid . Its molecular weight is 239.70 .

Scientific Research Applications

Anticancer Activities

2-Chloro-3-phenylquinoline derivatives have been developed to exhibit excellent anticancer activities. These compounds, such as 6,7,8-substituted thiosemicarbazones, have shown promise in targeting cancer cells .

Raf Kinase Inhibitors

Some derivatives of 2-Chloro-3-phenylquinoline have been synthesized as novel Raf kinase inhibitors. These compounds have potent and selective antitumor activities, which could be significant in the development of cancer treatments .

Safety and Hazards

2-Chloro-3-phenylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is combustible, acutely toxic, and can cause chronic effects .

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

2-chloro-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFARBJHRSSLIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401297
Record name 2-Chloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2859-30-5
Record name 2-Chloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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